2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile
Overview
Description
2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with amino, tert-butyl, phenyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the reduction of the carbonitrile group.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-diphenylpyridine-3-carbonitrile
- 2-Amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
- 2,6-Di-tert-butyl-4-methylpyridine
Uniqueness
2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-16(2,3)14-9-12(11-7-5-4-6-8-11)13(10-17)15(18)19-14/h4-9H,1-3H3,(H2,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISJGGNIPNAXTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C2=CC=CC=C2)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358101 | |
Record name | 2-amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338793-72-9 | |
Record name | 2-amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.